Naphthalene-1-13C

Catalog No.
S1912580
CAS No.
20526-83-4
M.F
C10H8
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1-13C

CAS Number

20526-83-4

Product Name

Naphthalene-1-13C

IUPAC Name

naphthalene

Molecular Formula

C10H8

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N

SMILES

C1=CC=C2C=CC=CC2=C1

Canonical SMILES

C1=CC=C2C=CC=CC2=C1

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1

Tracing Environmental Fate:

Naphthalene is a common environmental pollutant found in soil, water, and air. Naphthalene-1-13C can be used as a tracer to study the breakdown and degradation of naphthalene in the environment. Scientists can introduce the labeled naphthalene into a contaminated site and monitor its fate over time. By analyzing the presence and distribution of the carbon-13 isotope, researchers can gain insights into the microbial activity and degradation pathways responsible for removing naphthalene from the environment [].

Understanding Metabolic Processes:

Naphthalene can be taken up and metabolized by various organisms, including bacteria, plants, and animals. Naphthalene-1-13C can be used to study these metabolic processes. By feeding organisms the labeled naphthalene and analyzing the resulting metabolites, scientists can identify the specific enzymes and pathways involved in naphthalene degradation. This information is valuable for understanding the biodegradation potential of naphthalene in different environments [].

Mechanistic Studies of Chemical Reactions:

Naphthalene is a versatile molecule that can participate in various chemical reactions. Naphthalene-1-13C can be used as a tool to study the mechanisms of these reactions. By observing the fate of the carbon-13 isotope during the reaction, scientists can determine the reaction pathway and identify the intermediates involved. This information is crucial for developing new catalysts and improving the efficiency of chemical processes [].

Pharmaceutical Research:

Naphthalene serves as a building block for various pharmaceutical compounds. Naphthalene-1-13C can be used to synthesize isotopically labeled drugs. These labeled drugs can be used in pharmacokinetic studies to track their absorption, distribution, metabolism, and excretion in the body. This information is essential for understanding the safety and efficacy of new drugs [].

Naphthalene-1-13C maintains the same chemical structure as regular naphthalene, consisting of two fused benzene rings. The only difference is the presence of a 13C isotope at the 1-position. This isotopic substitution does not significantly alter the compound's physical properties, such as its melting point (80.1°C) or boiling point (218°C) . The molecule remains planar, with slight variations in bond lengths between carbon atoms .

As standard naphthalene, primarily electrophilic aromatic substitution reactions. These reactions occur more readily than in benzene and preferentially at the alpha position .

  • Halogenation: Chlorination and bromination proceed without catalysts, yielding 1-chloronaphthalene and 1-bromonaphthalene, respectively .
  • Alkylation: Naphthalene-1-13C can be alkylated using Friedel-Crafts conditions or with alkenes and alcohols in the presence of sulfuric or phosphoric acid catalysts .
  • Sulfonation: This reaction produces naphthalene-1-sulfonic acid as the kinetic product and naphthalene-2-sulfonic acid as the thermodynamic product .
  • Reduction: Hydrogenation under high pressure with metal catalysts can produce 1,2,3,4-tetrahydronaphthalene (tetralin) and further hydrogenation yields decahydronaphthalene (decalin) .
  • Oxidation: In the presence of vanadium pentoxide catalyst, oxidation with O2 produces phthalic anhydride .

Naphthalene-1-13C is typically synthesized through custom isotope labeling techniques. While specific methods for this compound are not detailed in the provided sources, general approaches for 13C labeling include:

  • Chemical synthesis using 13C-enriched precursors
  • Enzymatic synthesis utilizing 13C-labeled substrates
  • Microbial fermentation with 13C-labeled carbon sources

The primary applications of naphthalene-1-13C are in scientific research and analytical chemistry:

  • Tracer studies: Used to track the fate and metabolism of naphthalene in environmental and biological systems.
  • NMR spectroscopy: Enhances 13C NMR signals for structural elucidation and reaction mechanism studies.
  • Mass spectrometry: Serves as an internal standard for quantitative analysis of naphthalene and its derivatives.
  • Metabolomics: Aids in the identification and quantification of naphthalene metabolites in biological samples.

Naphthalene-1-13C can be used to study various molecular interactions:

  • Clustering reactions: The compound can form charge transfer complexes with other molecules, such as C6H7N+ and C10H8+ .
  • Deprotonation reactions: Studies of naphthalene anion formation can be enhanced using the 13C-labeled compound .
  • Host-guest interactions: The labeled compound can be used to investigate its interactions with cyclodextrins, calixarenes, or other supramolecular hosts.

Similar Compounds

Naphthalene-1-13C is part of a family of isotopically labeled naphthalene derivatives. Similar compounds include:

  • Naphthalene-2-13C
  • Naphthalene-1,4,5,8-13C4
  • Naphthalene-d8 (fully deuterated naphthalene)

These compounds share the basic naphthalene structure but differ in the position or type of isotopic labeling. Naphthalene-1-13C is unique in having a single 13C label at the 1-position, making it useful for specific tracing applications and NMR studies focused on that particular carbon atom.

In comparison to other polycyclic aromatic hydrocarbons (PAHs), naphthalene-1-13C retains the simplicity of the naphthalene structure while offering the advantages of isotopic labeling. This makes it a valuable tool for studying the behavior and fate of two-ring PAHs in various systems.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Naphthalene-1-13C

Dates

Modify: 2024-04-14

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